molecular formula C11H17NO2 B14602450 1,2-Dimethyl-4-nitro-4-(prop-1-en-2-yl)cyclohex-1-ene CAS No. 59853-66-6

1,2-Dimethyl-4-nitro-4-(prop-1-en-2-yl)cyclohex-1-ene

Cat. No.: B14602450
CAS No.: 59853-66-6
M. Wt: 195.26 g/mol
InChI Key: UGCYERGNUJDQFK-UHFFFAOYSA-N
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Description

1,2-Dimethyl-4-nitro-4-(prop-1-en-2-yl)cyclohex-1-ene is a chemical compound with the molecular formula C11H17NO2 It is a cyclohexene derivative characterized by the presence of nitro and alkene functional groups

Preparation Methods

The synthesis of 1,2-Dimethyl-4-nitro-4-(prop-1-en-2-yl)cyclohex-1-ene can be achieved through several synthetic routes One common method involves the nitration of 1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions

Industrial production methods for this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

1,2-Dimethyl-4-nitro-4-(prop-1-en-2-yl)cyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles like halides or alkoxides.

Common reagents and conditions used in these reactions include acidic or basic media, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Dimethyl-4-nitro-4-(prop-1-en-2-yl)cyclohex-1-ene has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-4-nitro-4-(prop-1-en-2-yl)cyclohex-1-ene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the compound’s structure and the biological context in which it is studied.

Comparison with Similar Compounds

1,2-Dimethyl-4-nitro-4-(prop-1-en-2-yl)cyclohex-1-ene can be compared with other similar compounds, such as:

    1,2-Dimethyl-4-nitrocyclohex-1-ene: Lacks the prop-1-en-2-yl group, resulting in different chemical and biological properties.

    4-Nitro-4-(prop-1-en-2-yl)cyclohex-1-ene: Lacks the 1,2-dimethyl substitution, affecting its reactivity and applications.

    1,2-Dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene:

Properties

CAS No.

59853-66-6

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

1,2-dimethyl-4-nitro-4-prop-1-en-2-ylcyclohexene

InChI

InChI=1S/C11H17NO2/c1-8(2)11(12(13)14)6-5-9(3)10(4)7-11/h1,5-7H2,2-4H3

InChI Key

UGCYERGNUJDQFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(CC1)(C(=C)C)[N+](=O)[O-])C

Origin of Product

United States

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